6-Bromo-2-propylquinolin-4-ol
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Synthesis and Biological Probe Development
The story of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. jptcp.com However, its significance soared with the establishment of its structure and the advent of synthetic methodologies in the late 19th century. Landmark synthetic routes, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, paved the way for the systematic creation of a vast library of quinoline derivatives. jptcp.com These classical methods, often involving the condensation of anilines with various reagents, have been continuously refined and are still in use today, alongside modern catalytic and green chemistry approaches. researchgate.netjptcp.com
In parallel with synthetic advancements, the quinoline scaffold has been recognized for its intrinsic fluorescence properties, making it a valuable core for the development of biological probes. nih.gov These probes are instrumental in bio-imaging applications, allowing for the visualization and tracking of biological processes at the molecular level. nih.gov The nitrogen atom in the quinoline ring can interact with target molecules, leading to changes in fluorescence that can be monitored and quantified. nih.gov
Significance of the 4-Hydroxyquinoline (B1666331) Moiety in Synthetic Methodologies and Structure-Based Investigations
Within the broad family of quinolines, the 4-hydroxyquinoline moiety, which exists in a tautomeric equilibrium with its 4-quinolone form, holds particular importance. arkat-usa.org This structural feature is central to the bioactivity of many natural and synthetic compounds. mdpi.comnih.gov The Conrad-Limpach and Knorr syntheses are classical methods specifically designed for the preparation of 4-hydroxyquinolines (or their tautomeric 4-quinolone forms) through the condensation of anilines with β-ketoesters. wikipedia.orgquimicaorganica.orgmlsu.ac.in The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either the 4-hydroxyquinoline (kinetic product) or the 2-hydroxyquinoline (B72897) (thermodynamic product). wikipedia.orgquimicaorganica.org
The 4-hydroxyquinoline scaffold is a key component in numerous biologically active molecules, including some with antibacterial and anticancer properties. mdpi.commdpi.com Structure-activity relationship (SAR) studies often focus on the substituents at various positions of this core to modulate biological efficacy. The hydroxyl group at position 4, in conjunction with the adjacent carbonyl in the quinolone tautomer, can act as a chelating unit for metal ions, a property that is often linked to their biological mechanism of action.
Rationale for the Specific Investigation of 6-Bromo-2-propylquinolin-4-ol within Contemporary Chemical Research
The specific compound, this compound, represents a confluence of key structural features that make it a molecule of interest in modern chemical research. The rationale for its investigation can be broken down by considering its constituent parts: the 2-alkyl-4-hydroxyquinoline core and the bromo-substituent at the 6-position.
The 2-Alkyl-4-hydroxyquinoline Core: A number of 2-alkyl-4-hydroxyquinolines are known to be produced by bacteria and exhibit a range of biological activities, including roles in quorum sensing and antimicrobial effects. mdpi.comarkat-usa.orgnih.govunivie.ac.at The length of the alkyl chain at the 2-position has been shown to be a critical determinant of biological potency and selectivity. nih.gov The propyl group in this compound places it within this family of compounds, suggesting potential for biological investigation.
The 6-Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of a bromine atom at the 6-position of the quinoline ring can significantly alter its electronic properties and bioavailability. mdpi.comusu.edu Research on other 6-halo-4-hydroxyquinolines has indicated that this substitution can influence their biological activity profiles. mdpi.comiiste.org
Compound Data Tables
The following tables provide key information on the compounds mentioned in this article.
Structure
3D Structure
Properties
CAS No. |
658079-03-9 |
|---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-bromo-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
MZSXYIKEGAVAKX-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Bromo 2 Propylquinolin 4 Ol Derivatives
Systematic Design and Synthesis of Analogues for SAR/SPR Profiling
The systematic design and synthesis of analogues are crucial for building a comprehensive SAR and SPR profile. This involves the targeted modification of the lead compound, 6-bromo-2-propylquinolin-4-ol, at its key positions to probe the molecular interactions that govern its biological effects.
To establish a clear SAR for this compound, analogues would be synthesized where the bromine atom is replaced by other substituents. These would include:
Other Halogens: Replacing bromine with fluorine, chlorine, or iodine would allow for an evaluation of how halogen size and electronegativity impact activity.
Electron-Donating Groups (EDGs): Introducing groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) could probe the effect of increased electron density in the benzene (B151609) portion of the quinoline (B57606) ring. In some quinoline series, such substitutions have been shown to modulate antitumor activity. orientjchem.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) would be used to assess the impact of reduced electron density. Studies on certain styrylquinoline derivatives found that electron-withdrawing groups were more effective than electron-donating ones for specific inhibitory activities. arabjchem.org
The synthesis of these C-6 modified analogues typically starts from appropriately substituted anilines, which undergo cyclization reactions to form the desired quinoline core.
Table 1: Hypothetical SAR Data for Modifications at the C-6 Position of 2-propylquinolin-4-ol Derivatives
| Compound | Modification at C-6 | Nature of Substituent | Hypothetical Relative Activity (%) |
| 1a | -Br (Reference) | Halogen | 100 |
| 1b | -F | Halogen | 120 |
| 1c | -Cl | Halogen | 110 |
| 1d | -I | Halogen | 85 |
| 1e | -OCH₃ | Electron-Donating | 70 |
| 1f | -NO₂ | Electron-Withdrawing | 95 |
The substituent at the C-2 position of the quinoline ring plays a critical role in defining the compound's interaction with biological targets and its physicochemical properties. The length, branching, and functionality of this chain can significantly alter activity. nih.gov SAR studies on various heterocyclic scaffolds, including quinolines, have frequently identified an optimal alkyl chain length for maximal biological potency. acs.org For example, in studies of TLR7/8 agonists, a butyl chain at the C-2 position was often found to be optimal, with shorter or longer chains leading to diminished activity. acs.orgnih.govresearchgate.net
For this compound, systematic variations of the C-2 propyl group would involve synthesizing analogues with:
Varying Alkyl Chain Lengths: Analogues with methyl, ethyl, butyl, and pentyl chains would be prepared to determine the optimal length for target engagement. researchgate.netsemanticscholar.org
Branched Alkyl Chains: Introducing steric bulk, for instance by using an isopropyl or isobutyl group, can provide insights into the size and shape of the binding pocket. nih.govresearchgate.net
Functionalized Chains: Incorporating groups like phenyl or furyl can explore potential π-π stacking interactions. orientjchem.org The introduction of such groups has been associated with significant anticancer activity in some quinoline derivatives. orientjchem.org
These C-2 substituted analogues can be synthesized through methods such as the condensation of a β-ketoester with a substituted aniline (B41778) or via metal-catalyzed cross-coupling reactions on a 2-chloroquinoline (B121035) intermediate. nih.gov
Table 2: Hypothetical SAR Data for Variations in the C-2 Alkyl Chain
| Compound | C-2 Substituent | Chain Characteristics | Hypothetical Relative Activity (%) |
| 2a | -CH₂CH₂CH₃ (Propyl - Reference) | n-Alkyl | 100 |
| 2b | -CH₃ (Methyl) | n-Alkyl | 60 |
| 2c | -CH₂CH₃ (Ethyl) | n-Alkyl | 85 |
| 2d | -CH₂CH₂CH₂CH₃ (Butyl) | n-Alkyl | 130 |
| 2e | -CH(CH₃)₂ (Isopropyl) | Branched | 75 |
| 2f | -Phenyl | Aryl | 115 |
The 4-hydroxyl group of the quinolin-4-ol (or its tautomeric 4-quinolone form) is a key functional group, often involved in crucial hydrogen bonding interactions with target receptors. arabjchem.org Its acidic nature also influences the compound's ionization state and solubility. SAR studies frequently show that modifications at this position have a profound impact on biological activity.
Systematic modifications to probe the role of the C-4 hydroxyl group would include:
Bioisosteric Replacement: Replacing the hydroxyl group (-OH) with an amino group (-NH₂) is a common strategy. In some series of quinoline derivatives, an amino group at this position has been found to confer similar or even enhanced activity compared to a hydroxyl group. arabjchem.org
Alkylation/Acylation: Converting the hydroxyl group into a methoxy ether (-OCH₃) or an acetoxy ester (-OCOCH₃) would eliminate its hydrogen bond donating ability. This helps to determine if the hydrogen bond donor character is essential for activity. In many cases, such a modification leads to a loss of potency. nih.gov
Introduction of other functionalities: Replacing the hydroxyl with a thiol (-SH) or other groups can provide further insights into the electronic and steric requirements of the binding site.
Table 3: Hypothetical SAR Data for Substitutions at the C-4 Position
| Compound | C-4 Substituent | Key Feature | Hypothetical Relative Activity (%) |
| 3a | -OH (Reference) | H-bond donor/acceptor | 100 |
| 3b | -NH₂ | H-bond donor/acceptor | 95 |
| 3c | -OCH₃ | H-bond acceptor only | 20 |
| 3d | -SH | H-bond donor, different pKa | 45 |
Bioisosteric replacement of the core heterocyclic scaffold is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while retaining the key binding interactions. nih.govresearchgate.net The thoughtful deployment of a bioisostere can modulate electronic properties, lipophilicity, and metabolic stability. nih.gov
For this compound, this would involve replacing the quinoline ring system with other bicyclic heteroaromatic scaffolds, such as:
Quinazoline: This isomer, where the nitrogen is at position 3 instead of 1, would present a different arrangement of hydrogen bond donors and acceptors to the biological target.
Quinoxaline: This scaffold contains a second nitrogen atom in the pyridine (B92270) ring, which would significantly alter the electronic distribution and hydrogen bonding capacity.
Thiazolo[4,5-c]quinoline: Fusing a third ring, such as a thiazole, to the quinoline core has been shown in some instances to produce highly potent and selective compounds. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The main objective of QSAR is to develop predictive models that can guide the design of new molecules with improved properties, thereby accelerating the drug development process. dergipark.org.trarabjchem.org
A critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov For a series of this compound derivatives, a wide range of descriptors would be calculated to capture the structural variations and their potential influence on activity. These descriptors are typically categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for molecular interactions. Examples include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons. arabjchem.org
Dipole Moment: This describes the polarity of the molecule, which influences its solubility and ability to engage in polar interactions. ajsp.net
Partial Atomic Charges: The charge distribution across the molecule can identify sites for electrostatic interactions. acs.org
Steric (Topological) Descriptors: These relate to the size and shape of the molecule, which are important for fitting into a receptor binding site. Examples include:
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. dergipark.org.tr
Szeged Index: A topological index that describes the shape and branching of the molecular skeleton. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for its ability to cross cell membranes and its binding to hydrophobic pockets in receptors.
LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity. ajsp.net
Thermodynamic Descriptors: These relate to the energetic properties of the molecule.
Heat of Formation (ΔHf): The energy required to form the molecule from its constituent atoms. ajsp.net
The selection of the most relevant descriptors is typically achieved using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a robust and predictive QSAR model. arabjchem.orgnih.gov
Table 4: Common Molecular Descriptors for QSAR Analysis of Quinoline Derivatives
| Descriptor Category | Descriptor Name | Description | Relevance |
| Electronic | HOMO/LUMO Energy | Energy of frontier molecular orbitals | Reactivity, electron-donating/accepting ability arabjchem.org |
| Dipole Moment | Measure of molecular polarity | Solubility, polar interactions ajsp.net | |
| Steric/Topological | Molar Refractivity (MR) | Molar volume and polarizability | Steric fit in binding site, dispersion forces dergipark.org.tr |
| Molecular Weight (MW) | Mass of the molecule | General size and bulk | |
| Hydrophobic | LogP | Octanol-water partition coefficient | Membrane permeability, hydrophobic interactions ajsp.net |
| Thermodynamic | Heat of Formation | Energy of molecular formation | Molecular stability ajsp.net |
Development and Validation of Predictive Models for Molecular Interactions
To further understand the molecular interactions of this compound and its derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools. These models help in predicting the biological activity of novel compounds and elucidating their binding modes with biological targets.
QSAR studies establish a mathematical relationship between the chemical structure and biological activity. For quinoline derivatives, various QSAR models have been developed to predict their efficacy as antibacterial, antifungal, and anticancer agents. researchgate.netumn.edusci-hub.se A QSAR study on quinolinone-based thiosemicarbazones as antituberculosis agents revealed that van der Waals volume, electron density, and electronegativity were pivotal descriptors for predicting anti-TB activity. nih.gov The model demonstrated good statistical significance with a determination coefficient (R²) of 0.83, indicating a strong correlation between the predicted and experimental activities. nih.gov Such models can be instrumental in designing new this compound derivatives with enhanced potency.
Molecular docking simulations provide insights into the binding orientation and affinity of a ligand within the active site of a target protein. For quinoline derivatives, docking studies have been performed against various biological targets, including bacterial DNA gyrase and human carbonic anhydrase. nih.gov For instance, in a study of quinoline-based sulfonamides as carbonic anhydrase inhibitors, docking simulations helped to rationalize the observed inhibitory activities by identifying key interactions with amino acid residues in the enzyme's active site. nih.gov The study highlighted that for the 6-bromo substituted derivative, the inhibitory activity against hCA II was notable, although slightly less potent than the 6-methoxy and 6-methyl analogs in that particular series. nih.gov
The development and validation of these predictive models typically involve the following steps:
Data Set Preparation: A series of compounds with known biological activities is compiled to serve as a training set for the model.
Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated.
Model Building: Statistical methods are used to build a correlation between the descriptors and the biological activity.
Model Validation: The predictive power of the model is assessed using an external set of compounds (test set) that were not used in the model development.
The following table presents examples of predictive models developed for quinoline derivatives that could be relevant for studying this compound.
| Model Type | Compound Class | Predicted Activity | Key Findings/Parameters | Reference |
| QSAR | Quinolinone-based thiosemicarbazones | Antituberculosis | R² = 0.83; van der Waals volume, electron density, and electronegativity are key descriptors. | nih.gov |
| QSAR | 2-(Aryl/Heteroaryl)quinolin-4-amines | Anti-HIV-1 | Linear regression and Free-Wilson approach provided guidelines for designing new active compounds. | umn.edu |
| Molecular Docking | Quinoline-based sulfonamides | Carbonic Anhydrase Inhibition | Identified key binding interactions and rationalized structure-activity relationships. | nih.gov |
| QSAR | Substituted 4-(1H)-quinazolinones | Anti-inflammatory | Indicated the importance of steric and electronic parameters for biological activity. | researchgate.net |
These predictive models, once validated, can be powerful tools in the rational design of novel this compound derivatives with optimized molecular interactions and biological activities.
Investigation of Stereochemical Influences in Chiral Analogues
The introduction of chirality into a molecule can have profound effects on its biological activity, as stereoisomers can exhibit different pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets like enzymes and receptors, which can lead to stereospecific interactions.
In the case of this compound, the parent molecule itself is not chiral. However, modifications to the 2-propyl group could introduce a chiral center. For example, if the propyl group were branched, as in a sec-butyl or isobutyl group attached in a way to create a stereocenter, the resulting molecule would exist as a pair of enantiomers.
The stereoselective synthesis of such chiral analogues would be essential to individually assess the biological activity of each enantiomer. General strategies for asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. mdpi.combeilstein-journals.org For instance, the stereoselective synthesis of diterpene derivatives has been achieved through reactions like stereoselective epoxidation followed by ring-opening with nucleophiles, yielding compounds with defined stereochemistry. mdpi.com Similarly, stereoselective aminohydroxylation has been used to create chiral amino-diols from terpene precursors. beilstein-journals.org These principles could be adapted for the asymmetric synthesis of chiral 2-alkyl-4-quinolinol derivatives.
The potential impact of stereochemistry on the biological activity of a hypothetical chiral analogue of this compound is summarized in the table below, based on general principles of stereochemistry in drug action.
| Stereochemical Aspect | Description | Potential Implication for Biological Activity |
| Enantiomers | Non-superimposable mirror images of a chiral molecule. | One enantiomer (the eutomer) may exhibit significantly higher potency than the other (the distomer). The distomer may be inactive, have a different type of activity, or contribute to side effects. |
| Diastereomers | Stereoisomers that are not mirror images, occurring in molecules with multiple chiral centers. | Diastereomers have different physical and chemical properties and can exhibit vastly different biological activities and potencies. |
| Stereoselective Synthesis | A chemical reaction that preferentially results in one stereoisomer over another. | Crucial for obtaining enantiomerically pure compounds to study their individual biological effects and for developing single-enantiomer drugs. nih.gov |
Computational and Theoretical Investigations on 6 Bromo 2 Propylquinolin 4 Ol and Its Interactions
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to study quinoline (B57606) derivatives, providing insights into their electronic structure and reactivity. researchgate.net DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-31G(d,p), have proven effective in correlating theoretical parameters with experimental observations for similar heterocyclic systems. researchgate.net
The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that dictate the molecule's ability to donate and accept electrons, respectively. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For closely related compounds, such as 6-bromo-4-phenoxyquinoline (B8814892) derivatives, DFT calculations have been performed to determine these electronic parameters. researchgate.net While specific data for 6-Bromo-2-propylquinolin-4-ol is not available, the analysis of these analogs provides valuable insights. The presence of the electron-withdrawing bromine atom and the quinoline core influences the electron distribution significantly. The HOMO is typically located over the quinoline ring system and the oxygen atom, while the LUMO is also distributed across the aromatic system.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. rsc.orgnih.gov In the MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For quinolin-4-ol systems, the most negative potential is generally concentrated around the oxygen atom of the hydroxyl/keto group and the nitrogen atom of the quinoline ring, identifying these as primary sites for interaction with electrophiles or hydrogen bond donors. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a 6-Bromoquinolin-4-ol Analog (Note: Data is based on a closely related 6-bromo-4-phenoxyquinoline derivative and serves as an illustrative example. researchgate.net)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.45 |
The 4-quinolinol scaffold, also known as quinolin-4-one, can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). Theoretical studies on various quinolin-4-one derivatives have consistently shown that the keto form is thermodynamically more stable than the enol form. This stability is attributed to the greater resonance stabilization of the keto tautomer.
For this compound, an equilibrium between these two forms is expected. Computational studies using DFT can quantify the energy difference between the tautomers. Calculations typically reveal that the keto form has a lower total energy, indicating it is the predominant species under standard conditions. This tautomeric equilibrium is crucial as the two forms possess different hydrogen bonding capabilities and steric profiles, which can significantly affect their interaction with biological targets.
Molecular Docking Simulations with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy or docking score. Quinolone derivatives are known to target a wide range of proteins, including bacterial enzymes like DNA gyrase and various protein kinases involved in cancer.
In a hypothetical docking study of this compound against a selected enzyme, such as Epidermal Growth Factor Receptor (EGFR), the molecule would be placed into the active site of the protein. The simulation would then explore various conformations and orientations of the ligand to find the most stable binding pose. The interaction energy, calculated by a scoring function, indicates the affinity of the ligand for the receptor. A more negative binding energy generally suggests a stronger interaction.
Table 2: Illustrative Molecular Docking Results for this compound with EGFR (Note: This data is hypothetical and serves as an illustrative example of typical docking results.)
| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| This compound (Keto form) | EGFR (e.g., 1M17) | -8.5 | 150 nM |
| This compound (Enol form) | EGFR (e.g., 1M17) | -7.9 | 400 nM |
The analysis of the docked pose reveals specific interactions between the ligand and the amino acid residues in the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and halogen bonds. For this compound, the keto-oxygen and the ring nitrogen are likely to act as hydrogen bond acceptors with donor residues in the active site (e.g., Lysine, Aspartate). The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The propyl group and the quinoline ring system would likely engage in hydrophobic and van der Waals interactions with nonpolar residues.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations track the movements of atoms in the complex, providing information on its stability and flexibility in a simulated physiological environment (e.g., in water at 300 K).
The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable complex will show a low and converging RMSD value, indicating that the ligand remains bound in the active site without significant conformational changes. Analysis of the simulation can also reveal persistent hydrogen bonds and other key interactions that contribute to the stability of the complex.
Table 3: Illustrative Molecular Dynamics Simulation Parameters for the this compound-EGFR Complex (Note: This data is hypothetical and serves as an illustrative example.)
| Parameter | Value/Description |
|---|---|
| Simulation Time | 100 ns |
| Average Protein RMSD | 1.5 Å |
| Average Ligand RMSD | 0.8 Å |
| Key Persistent H-Bonds | Met793 (backbone), Asp855 (side chain) |
Cheminformatics and Ligand-Based Rational Design Principles
Cheminformatics plays a pivotal role in modern drug discovery by analyzing the chemical and physical properties of molecules to predict their biological activity. For this compound, a detailed cheminformatic analysis can be performed to understand its drug-like properties. While specific experimental data for this exact compound is scarce, a comprehensive profile can be computationally generated. For the closely related analog, 6-bromo-2-methylquinolin-4-ol, a variety of computed properties are available and provide a strong basis for understanding the characteristics of the propyl derivative. nih.gov
These descriptors are crucial in ligand-based rational design. For instance, the XLogP3 value suggests a moderate level of lipophilicity, which is often correlated with good membrane permeability. The number of hydrogen bond donors and acceptors is critical for molecular recognition by biological targets. The topological polar surface area (TPSA) is another key parameter used to predict drug transport properties.
Interactive Data Table: Computed Cheminformatic Properties of 6-Bromo-2-methylquinolin-4-ol.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 238.08 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 236.97893 Da | PubChem |
| Topological Polar Surface Area | 29.1 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Note: The data presented is for 6-bromo-2-methylquinolin-4-ol, a close structural analog of this compound. The values are expected to be similar for the propyl derivative.
Ligand-based design principles further utilize such information to develop structure-activity relationships (SAR). By comparing the cheminformatic profiles of a series of related quinoline derivatives with their known biological activities, predictive models can be built. These models can then be used to virtually screen for new derivatives of this compound with potentially enhanced activity or improved pharmacokinetic profiles.
Prediction of Molecular Reactivity and Synthetic Feasibility through Computational Means
Computational chemistry offers powerful tools to predict the reactivity of a molecule and to assess the feasibility of its synthesis. Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure and reactivity of quinoline derivatives. researchgate.netnih.gov
The reactivity of this compound can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For many organic molecules, these parameters correlate with their behavior in chemical reactions and their potential as corrosion inhibitors or their interaction with biological targets. researchgate.net
Quantum chemical calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and are invaluable for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
The synthetic feasibility of this compound can also be evaluated computationally. Retrosynthetic analysis software can propose potential synthetic routes by breaking the target molecule down into simpler, commercially available precursors. Furthermore, computational methods can model the reaction mechanisms of key synthetic steps, predict reaction energies, and identify potential transition states. This can help in optimizing reaction conditions and predicting potential byproducts. For instance, the synthesis of related compounds like 6-bromo-4-chloro-2-propylquinoline (B1285045) has been documented and provides a practical starting point for the synthesis of the target molecule. sigmaaldrich.com
Interactive Data Table: Predicted Reactivity Descriptors (Illustrative for a Quinoline Core)
| Descriptor | Predicted Significance |
|---|---|
| HOMO Energy | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability |
| Molecular Electrostatic Potential | Visualizes sites for intermolecular interactions |
Note: The specific values for this compound would require dedicated DFT calculations. The table illustrates the type of data generated and its significance in predicting molecular reactivity.
By integrating these computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its potential synthesis and application in various fields of chemical and pharmaceutical research.
Exploration of Molecular and Cellular Target Interactions by 6 Bromo 2 Propylquinolin 4 Ol
Enzyme Modulation Studies
While no enzyme modulation studies have been published for 6-Bromo-2-propylquinolin-4-ol, research on other bromo-substituted quinoline (B57606) and quinolinol derivatives has revealed significant interactions with various enzyme families. These studies indicate that the quinoline scaffold, particularly when substituted with bromine and hydroxyl groups, can confer inhibitory activity against several key enzymes.
Studies on various brominated quinoline derivatives have demonstrated inhibitory effects on enzymes such as DNA topoisomerase I and elastase. For instance, certain 5,7-dihalo-8-hydroxyquinoline derivatives have been identified as potent inhibitors of human topoisomerase I, an enzyme critical for DNA replication and repair. nih.govbenthamdirect.comresearchgate.net Specifically, 5,7-dibromo-8-hydroxyquinoline has been shown to suppress the relaxation of supercoiled plasmid DNA by this enzyme. benthamdirect.comresearchgate.net
In a different study, a novel quinoline-based iminothiazoline, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was synthesized and found to be a potent inhibitor of elastase, with an inhibition value of 1.21 µM. nih.gov This suggests that quinoline derivatives can be tailored to target specific enzymes involved in tissue degradation.
The table below summarizes the enzyme inhibitory activities of these related quinoline compounds.
| Compound Name | Target Enzyme | Observed Effect | IC50/Inhibition Value |
| 5,7-Dibromo-8-hydroxyquinoline | Human Topoisomerase I | Inhibition | Not specified |
| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Inhibition | 1.21 µM |
This table presents data for compounds structurally related to this compound, for which no direct data is available.
While information on the specific binding sites of many quinoline-based enzyme inhibitors is limited, some studies have elucidated their mode of action. For instance, research on a series of quinolinone derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) revealed an allosteric binding mechanism. nih.gov X-ray crystallography of an early lead compound in complex with mIDH1-R132H showed that the inhibitor binds to an allosteric site, rather than the active site of the enzyme. nih.gov This finding is significant as it demonstrates that the quinoline scaffold can be utilized to develop allosteric modulators, which can offer greater selectivity and fewer side effects compared to orthosteric inhibitors.
Similarly, some substituted quinolines have been found to act as non-competitive inhibitors of the proteasome, suggesting an allosteric mechanism of action. nih.gov
Receptor Binding Assays and Ligand-Receptor Interaction Profiling
No receptor binding assays or ligand-receptor interaction profiles are available for this compound. However, studies on other substituted quinolines have demonstrated their potential to modulate receptor activity.
A notable example of receptor modulation by a related compound class involves the retinoic acid receptor-related orphan receptor gamma t (RORγt). A study identified 6-substituted quinolines as modulators of RORγt, with specific compounds acting as potent, full inverse agonists in a cell-based reporter assay. nih.gov The optimization of substituents at the 6-position of the quinoline ring was crucial in achieving high-affinity binding to the receptor. X-ray crystal structures of two of these inverse agonists bound to the RORγt ligand-binding domain revealed key interactions, including a hydrogen bond between an acceptor on the 6-position substituent and the amino group of Glu379. nih.gov
While specific binding affinity measurements for this compound are not available, the study on 6-substituted quinolines as RORγt modulators detailed the optimization of compounds to achieve high affinity for the receptor. nih.gov This highlights the potential for the quinoline scaffold to be a basis for developing high-affinity receptor ligands.
The table below presents the characterization of related 6-substituted quinolines as receptor modulators.
| Compound Class | Target Receptor | Characterization | Key Interaction Highlighted |
| 6-Substituted quinolines | Retinoic acid receptor-related orphan receptor gamma t (RORγt) | Potent, full inverse agonists | Hydrogen bond with Glu379:NH |
This table presents data for a class of compounds structurally related to this compound, for which no direct data is available.
Investigation of Protein-Protein Interaction (PPI) Modulation
There are no studies investigating the modulation of protein-protein interactions (PPIs) by this compound. However, research into other quinoline derivatives has shown their potential as PPI inhibitors.
A series of 2-phenylquinoline-4-carboxylic acid derivatives were designed and synthesized as small-molecule inhibitors of the protein-protein interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR). nih.gov Several of these compounds exhibited potent in vitro PPI inhibitory activity, with IC50 values in the low micromolar range. For example, compound M12 showed an IC50 value of 0.91 µM, and compound M27 had an IC50 of 0.76 µM. nih.gov Molecular docking and dynamics simulations indicated that hydrophobic interactions were key to the binding of these inhibitors to the PPI interface of PCSK9. nih.gov These findings demonstrate that the quinoline scaffold can serve as a template for the development of inhibitors of therapeutically relevant protein-protein interactions.
The table below summarizes the PPI inhibitory activities of these related quinoline compounds.
| Compound Series | Target PPI | Observed Effect | Potent Compound Examples (IC50) |
| 2-Phenylquinoline-4-carboxylic acid derivatives | PCSK9/LDLR | Inhibition | M12 (0.91 µM), M27 (0.76 µM) |
This table presents data for a series of compounds structurally related to this compound, for which no direct data is available.
Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, Intercalation)
While no studies have directly investigated the interaction of this compound with nucleic acids, the planar aromatic structure of the quinoline core is a common feature in molecules known to interact with DNA and RNA. Many quinoline derivatives have been shown to bind to DNA through various mechanisms, including intercalation, groove binding, and electrostatic interactions.
Intercalation involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This mode of binding can lead to significant structural distortions of the DNA, potentially interfering with replication and transcription processes. The presence of the bromine atom at the 6-position could influence the electronic properties of the aromatic system, potentially enhancing its intercalative ability.
Alternatively, this compound could interact with the minor or major grooves of the DNA helix. The propyl group at the 2-position and the hydroxyl group at the 4-position could form specific hydrogen bonds or van der Waals interactions with the functional groups of the DNA bases or the sugar-phosphate backbone.
Modulation of Specific Cellular Signaling Pathways in In Vitro Research Models
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been identified as potent modulators of various cellular signaling pathways. Although direct evidence for this compound is lacking, its structural features suggest it could potentially influence key signaling cascades.
Kinase Cascades Regulation
Many quinoline-based compounds are known to be kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes by phosphorylating target proteins. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding pocket of many kinases. The substituents on the quinoline ring, such as the 6-bromo and 2-propyl groups, would play a critical role in determining the specificity and potency of kinase inhibition. For instance, these groups could occupy hydrophobic pockets within the kinase active site, leading to competitive or allosteric inhibition.
Second Messenger System Perturbation
Second messenger systems, such as those involving cyclic AMP (cAMP), inositol (B14025) phosphates, and calcium ions, are critical for signal transduction. While there is no direct research on this compound's effect on these systems, other quinoline derivatives have been shown to modulate the activity of enzymes involved in second messenger signaling, such as phosphodiesterases (which degrade cAMP) and phospholipases (which generate inositol phosphates). It is plausible that this compound could exhibit similar activities, thereby perturbing these vital signaling pathways.
Impact on Gene Expression Profiles (Transcriptomics)
Alterations in cellular signaling pathways and direct interactions with nucleic acids would invariably lead to changes in gene expression. A transcriptomic analysis, such as RNA sequencing, would be a powerful tool to investigate the global effects of this compound on a cell's gene expression profile. Based on the activities of related compounds, one might hypothesize that treatment with this compound could lead to the differential expression of genes involved in cell cycle regulation, apoptosis, DNA repair, and cellular stress responses.
Table 1: Hypothesized Impact of this compound on Gene Expression
| Affected Cellular Process | Potentially Upregulated Genes | Potentially Downregulated Genes |
| Cell Cycle Arrest | p21, GADD45 | Cyclin D1, CDK4 |
| Apoptosis | BAX, Caspase-3 | Bcl-2, XIAP |
| DNA Damage Response | ATM, p53 | - |
Mechanism-Based Cellular Studies (e.g., Cell Cycle Progression Analysis at a Molecular Level, Apoptosis Pathway Induction Mechanisms)
Given the potential for this compound to interact with nucleic acids and modulate signaling pathways, it is reasonable to predict that it could have significant effects on fundamental cellular processes like cell cycle progression and apoptosis.
Studies on other quinoline derivatives have frequently reported the induction of cell cycle arrest, often at the G2/M or G1 phase. At a molecular level, this is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, inhibition of CDK1/Cyclin B1 activity would lead to a G2/M arrest.
Similarly, the induction of apoptosis is a common outcome for cells treated with bioactive quinoline compounds. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent executioner caspases. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. The specific apoptotic pathway induced by this compound would likely depend on the cell type and the specific molecular targets it engages.
Table 2: Potential Molecular Mechanisms of Action
| Cellular Process | Potential Molecular Target/Mechanism | Anticipated Outcome |
| Cell Cycle Progression | Inhibition of Cyclin-Dependent Kinases (e.g., CDK1, CDK2) | Cell cycle arrest at G1/S or G2/M phase |
| Apoptosis Induction | Upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) | Activation of caspase cascade and programmed cell death |
| Nucleic Acid Interaction | DNA intercalation or groove binding | Inhibition of DNA replication and transcription |
Derivatization and Advanced Analog Development from 6 Bromo 2 Propylquinolin 4 Ol
Strategies for Further Functionalization of the Quinoline (B57606) Core
The 6-Bromo-2-propylquinolin-4-ol scaffold is primed for extensive chemical modification. The bromo-, propyl-, and hydroxyl- substituents offer orthogonal reactivity, enabling selective derivatization at each position to fine-tune the molecule's steric and electronic properties.
Cross-Coupling Reactions at the Bromo Position (C-6)
The bromine atom at the C-6 position is an excellent handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions are particularly well-suited for functionalizing bromo-substituted aromatic heterocycles. researchgate.netnih.gov The choice of catalyst, ligand, and reaction conditions allows for the selective introduction of aryl, heteroaryl, alkynyl, and other functional groups, dramatically increasing molecular diversity.
Key cross-coupling strategies applicable to the C-6 position include:
Suzuki-Miyaura Coupling: Reacting the bromoquinoline with an organoboron reagent (boronic acid or ester) to form a new C-C bond, ideal for introducing aryl or heteroaryl moieties. db-thueringen.de
Sonogashira Coupling: Coupling with a terminal alkyne to install an alkynyl group, a versatile functional group that can participate in further reactions like click chemistry or serve as a precursor to other functionalities.
Heck Coupling: Reaction with an alkene to introduce a vinyl group.
Buchwald-Hartwig Amination: Forming a C-N bond by reacting with an amine, providing access to a wide range of substituted aniline (B41778) derivatives.
Stille Coupling: Using an organotin reagent to form a C-C bond, known for its tolerance of various functional groups.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Bond Formed (at C-6) | Potential Introduced Moiety |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | C-Aryl / C-Heteroaryl | Phenyl, Pyridyl, Thienyl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | C-Alkynyl | Phenylethynyl, Trimethylsilylethynyl |
| Heck | CH₂=CHR | Pd(OAc)₂, P(o-tol)₃ | C-Alkenyl | Styrenyl, Acrylate (B77674) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP/Xantphos | C-Amino | Anilino, Morpholino, Piperidinyl |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-Aryl / C-Alkenyl | Aryl, Vinyl |
Modifications of the Propyl Chain (C-2) for Enhanced Research Properties
The 2-propyl group, while seemingly a simple alkyl chain, offers opportunities for modification through advanced C-H functionalization techniques. These methods allow for late-stage diversification without requiring a de novo synthesis of the quinoline core. nih.gov Rhodium- and palladium-based catalytic systems have been developed for the C-H activation of alkyl chains on heterocyclic scaffolds. mdpi.comresearchgate.net
Potential modifications to the propyl chain include:
Oxidation: Selective oxidation can introduce a hydroxyl group at the α, β, or γ position. This alcohol functionality can then be further derivatized, for example, by conversion to a ketone or ester, or used as a handle for conjugation.
Amination: Direct C-H amination can install a primary, secondary, or tertiary amine, introducing a basic center that can be critical for biological interactions or for altering physicochemical properties.
Halogenation: Radical halogenation can introduce a bromine or chlorine atom, which can then be displaced by a variety of nucleophiles to introduce azides, cyanides, or other functional groups.
Dehydrogenation: Introduction of a double bond to form a propenyl or isopropenyl group can alter the conformation and electronic properties of the side chain.
| Modification Strategy | Potential Reagent(s) | Resulting Functional Group | Research Application |
|---|---|---|---|
| Terminal Hydroxylation | Photocatalyst + H₂O source | -CH₂CH₂CH₂OH | Attachment point for linkers or probes |
| α-Amination | Rh₂(esp)₂ + N-Source | -CH(NH₂)CH₂CH₃ | Introduction of a basic center |
| Dehydrogenation | Pd/C, High Temperature | -CH=CHCH₃ | Conformational rigidity, electronic modulation |
| Fluorination | Selectfluor | -CH₂CHFCH₃ | Metabolic blocking, property modulation |
Derivatization of the Hydroxyl Group (C-4)
The 4-hydroxyquinoline (B1666331) moiety exists in a tautomeric equilibrium with its 4-quinolone form. This dual nature allows for reactivity at either the oxygen or nitrogen atom. Furthermore, the hydroxyl group can be converted into other functionalities, significantly expanding the synthetic possibilities. chemrxiv.orgnih.gov
Common derivatization strategies at the C-4 position include:
O-Alkylation/Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters, which can modulate the compound's lipophilicity and hydrogen bonding capacity.
N-Alkylation: In the 4-quinolone tautomer, the ring nitrogen can be alkylated, which is a common modification in quinolone-based compounds.
Conversion to a Halogen: Treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can convert the hydroxyl group into a 4-chloro or 4-bromoquinoline. researchgate.netresearchgate.net This halide is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of amines, thiols, and other nucleophiles.
Triflation: Conversion of the hydroxyl group to a triflate (-OTf) creates an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling C-C bond formation directly at the C-4 position.
| Reaction | Reagent(s) | Product Type | Synthetic Utility |
|---|---|---|---|
| O-Alkylation | R-X, Base (e.g., K₂CO₃) | 4-Alkoxyquinoline | Modulates lipophilicity |
| O-Acylation | Acyl chloride, Pyridine (B92270) | 4-Acyloxyquinoline | Prodrug strategies |
| Chlorination | POCl₃ | 4-Chloroquinoline | Precursor for SₙAr reactions |
| N-Alkylation | R-X, Base (e.g., NaH) | 1-Alkyl-4-quinolone | Common in quinolone antibiotics |
| Triflation | Tf₂O, Pyridine | 4-Triflyloxyquinoline | Precursor for cross-coupling |
Synthesis of Hybrid Compounds Incorporating Other Pharmacophores
The principle of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. mdpi.com this compound is an ideal platform for creating such hybrids, using the functional handles at C-4, C-6, and C-2 as points of attachment. Quinoline-based hybrids have been explored for a wide range of therapeutic areas, including as antimalarial, anticancer, and antimicrobial agents. nih.govresearchgate.neteurekaselect.com
Synthetic strategies often involve a linker to connect the quinoline scaffold to another bioactive moiety. For example:
An alkyne introduced at the C-6 position via Sonogashira coupling can be reacted with an azide-containing pharmacophore through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linker.
A primary amine introduced at C-6 (via Buchwald-Hartwig amination) or C-4 (via SₙAr on the 4-chloro derivative) can be used to form an amide or sulfonamide bond with a carboxylic acid or sulfonyl chloride-bearing pharmacophore.
A hydroxyl group introduced on the C-2 propyl chain can be used to form an ether or ester linkage.
Development of Chemical Probes and Bioconjugates for Research Applications
Chemical probes are essential tools for studying biological systems. The intrinsic fluorescence of the quinoline nucleus makes it an attractive core for developing fluorescent probes. crimsonpublishers.comcrimsonpublishers.com By strategically modifying this compound, probes with specific functionalities can be designed.
Fluorescent Probes: The emission properties of the quinoline core can be tuned by adding substituents through cross-coupling at the C-6 position. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to changes in fluorescence wavelength and intensity.
Affinity-Based Probes: A ligand or binding moiety can be attached, often via a linker at the C-6 position, to create a probe for a specific protein target. The probe might also incorporate a reporter tag (like biotin) or a photo-crosslinking group to identify binding partners.
Bioconjugates: By introducing a reactive handle such as an azide, alkyne, or maleimide, the quinoline derivative can be conjugated to biomolecules like proteins or nucleic acids to study their localization, trafficking, or interactions within a cellular environment.
Exploration of this compound as a Building Block in Complex Molecular Architectures
A "building block" in chemical synthesis is a readily accessible molecule with multiple functional groups that can be selectively manipulated to build more complex structures. fluorochem.co.uk this compound fits this description perfectly due to its three distinct and orthogonally reactive sites. The ability to perform sequential, site-selective reactions allows for a divergent synthetic approach, where a common intermediate can lead to a large family of structurally diverse final products.
For example, a synthetic campaign could start with a Suzuki coupling at the C-6 position, followed by a nucleophilic substitution at the C-4 position (after conversion to 4-chloro), and finally a C-H functionalization of the C-2 propyl chain. This programmed approach is highly efficient for generating chemical libraries for high-throughput screening and for the total synthesis of complex natural products that contain a substituted quinoline core. The use of such pre-functionalized, "ready-to-use" building blocks significantly shortens synthetic routes and facilitates the exploration of chemical space. researchgate.net
Advanced Analytical Research Techniques for 6 Bromo 2 Propylquinolin 4 Ol and Its Complexes
High-Resolution Spectroscopic Techniques for Elucidating Complex Structures and Interactions
High-resolution spectroscopy is indispensable for the unambiguous structural determination of 6-Bromo-2-propylquinolin-4-ol and for mapping its interactions with biological macromolecules at an atomic level.
Advanced NMR Spectroscopy (e.g., 2D NMR for conformational analysis, relaxation studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques are essential for complete assignment and conformational analysis. acs.orgresearchgate.net
Structural Elucidation: Experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the quinoline (B57606) ring and the propyl chain. acs.orgnih.gov Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This suite of experiments allows for the unequivocal assignment of all proton and carbon signals, confirming the precise substitution pattern of the 6-bromo and 2-propyl groups on the quinolin-4-ol scaffold. clockss.org
Conformational Analysis: The Nuclear Overhauser Effect (NOE), which arises from the dipole-dipole interactions of nuclei that are close in space (< 5 Å), is critical for conformational analysis. nanalysis.com 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal spatial proximities between protons. nanalysis.comcolumbia.eduacdlabs.com For instance, NOE correlations between the protons of the 2-propyl group and the proton at the C3 position of the quinoline ring can define the preferred orientation of the propyl chain relative to the heterocyclic core. When this compound is bound to a biological target, transferred NOE experiments can be used to determine the conformation of the ligand in its bound state.
Relaxation Studies: NMR relaxation studies provide insight into the molecular dynamics of this compound on various timescales. lu.semdpi.com Measurements of longitudinal (T₁) and transverse (T₂) relaxation times, as well as the heteronuclear NOE, can characterize the flexibility of different parts of the molecule, such as the rotation of the propyl chain. springernature.com In the context of binding to a protein, NMR relaxation dispersion experiments can be employed to study the kinetics of the binding event itself, providing information on the exchange rates between the free and bound states of the ligand. nih.gov
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | - | ~155.0 | H-3, Propyl-CH₂ → C-2 |
| 3 | ~6.2 | ~110.0 | H-5, H-4 → C-3 |
| 4 | - | ~178.0 | H-3, H-5 → C-4 |
| 4a | - | ~140.0 | H-5, H-8 → C-4a |
| 5 | ~7.8 | ~125.0 | H-7 → C-5 |
| 6 | - | ~118.0 | H-5, H-7 → C-6 |
| 7 | ~7.6 | ~135.0 | H-5, H-8 → C-7 |
| 8 | ~8.1 | ~122.0 | H-7 → C-8 |
| 8a | - | ~148.0 | H-8, H-7 → C-8a |
| Propyl-CH₂ | ~2.8 | ~38.0 | Propyl-CH₃ → Propyl-CH₂ |
| Propyl-CH₂ | ~1.8 | ~22.0 | Propyl-CH₃ → Propyl-CH₂ |
| Propyl-CH₃ | ~1.0 | ~14.0 | Propyl-CH₂ → Propyl-CH₃ |
High-Resolution Mass Spectrometry for Metabolite Identification in Research
High-Resolution Mass Spectrometry (HRMS), typically coupled with liquid chromatography (LC), is a cornerstone technique for identifying the metabolites of this compound in a research setting, such as in in vitro incubations with liver microsomes or in vivo studies. ijpras.com The high mass accuracy (typically ≤5 ppm) of HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems allows for the determination of the elemental composition of the parent compound and its metabolites from their exact masses. ijpras.com
The workflow for metabolite identification begins with comparing the LC-HRMS profiles of control samples versus samples incubated with the parent compound. nih.gov Potential metabolites are flagged based on the appearance of new peaks. Because this compound contains a bromine atom, its metabolites will exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br have a nearly 1:1 natural abundance), which serves as a unique signature to facilitate their detection in complex biological matrices. researchgate.netnih.govresearchgate.net
Common metabolic transformations (Phase I and Phase II) can be predicted and their masses calculated with high precision. Tandem mass spectrometry (MS/MS) experiments are then performed on these potential metabolite ions. The fragmentation pattern of a metabolite is compared to that of the parent drug to pinpoint the site of modification.
| Metabolic Reaction | Modification | Predicted Monoisotopic Mass (Da) of [M+H]⁺ |
|---|---|---|
| Parent Compound (C₁₂H₁₂BrNO) | - | 278.0175 |
| Hydroxylation | + O | 294.0124 |
| Dehydrogenation | - 2H | 276.0019 |
| N-oxidation | + O | 294.0124 |
| Glucuronidation | + C₆H₈O₆ | 454.0499 |
| Sulfation | + SO₃ | 357.9743 |
X-ray Crystallography for Ligand-Protein Co-Crystal Structures
X-ray crystallography is an unparalleled technique for providing a high-resolution, three-dimensional view of how this compound interacts with its protein target at the atomic level. tbsgc.orgnih.govmdpi.com This method is central to structure-based drug design, as it reveals the precise binding mode and orientation of the ligand within the protein's active or allosteric site. nih.govcreative-biostructure.com
The process involves obtaining diffraction-quality crystals of the target protein in complex with the ligand, which can be achieved through co-crystallization or by soaking the ligand into pre-formed protein crystals. nih.gov These crystals are then exposed to a focused X-ray beam, producing a diffraction pattern. tbsgc.org The analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.gov
The resulting co-crystal structure provides invaluable information, including:
Binding Confirmation: Unambiguously confirms that the compound binds to the intended target.
Binding Site Identification: Reveals the specific pocket or groove on the protein surface where the ligand binds.
Ligand Conformation: Shows the exact three-dimensional shape the ligand adopts when bound.
Key Molecular Interactions: Details the specific hydrogen bonds, hydrophobic interactions, halogen bonds (involving the bromine atom), and other non-covalent forces that stabilize the complex. creative-biostructure.comnih.gov
Role of Water Molecules: Identifies water molecules that may mediate interactions between the ligand and the protein.
This structural information is critical for understanding the basis of molecular recognition and for guiding the rational design of analogues with improved potency and selectivity. tbsgc.org
| Parameter | Description | Example for this compound |
|---|---|---|
| Resolution (Å) | A measure of the level of detail in the electron density map. Lower values are better. | 1.5 - 2.5 Å |
| R-factor / R-free | Statistical values indicating how well the atomic model fits the experimental data. | R-work < 0.20, R-free < 0.25 |
| Key H-Bonds | Specific donor-acceptor pairs between ligand and protein residues. | Quinolin-4-ol oxygen with Lysine side chain; N-H with Aspartate backbone. |
| Hydrophobic Contacts | Nonpolar interactions between the ligand and protein residues. | Propyl chain with Leucine and Valine; Quinoline ring with Phenylalanine. |
| Halogen Bond | Interaction involving the bromine atom and an electron-rich atom (e.g., backbone carbonyl oxygen). | C6-Br with Glycine carbonyl oxygen. |
Biophysical Methods for Characterizing Ligand-Target Binding Dynamics
While X-ray crystallography provides a static picture of the bound state, biophysical methods are essential for characterizing the thermodynamics and kinetics of the binding interaction in solution.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of a binding interaction. nih.govwhiterose.ac.uk It is a label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target protein. springernature.com In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein at a constant temperature.
A single ITC experiment can determine all the key thermodynamic parameters of the interaction: whiterose.ac.ukspringernature.comiitkgp.ac.in
Binding Affinity (Kₐ) and Dissociation Constant (Kₑ): Quantifies the strength of the interaction.
Stoichiometry (n): Determines the molar ratio of ligand to protein in the complex.
Enthalpy Change (ΔH): The heat change upon binding, reflecting the changes in bonding interactions (e.g., hydrogen bonds). frontiersin.org
Entropy Change (ΔS): Calculated from the Gibbs free energy (ΔG) and ΔH, this term reflects changes in the system's disorder, including conformational changes and the displacement of water molecules. nih.gov
This complete thermodynamic profile provides deep insight into the driving forces of the binding event, which is crucial for lead optimization in drug discovery. frontiersin.org
| Parameter | Symbol | Hypothetical Value | Information Provided |
|---|---|---|---|
| Stoichiometry | n | 1.05 ± 0.05 | Confirms a 1:1 binding model. |
| Dissociation Constant | Kₑ | 150 nM | Indicates high-affinity binding. |
| Enthalpy Change | ΔH | -9.5 kcal/mol | Binding is enthalpically driven (favorable). |
| Entropy Change | TΔS | -0.3 kcal/mol | Binding is slightly entropically disfavored. |
| Gibbs Free Energy | ΔG | -9.2 kcal/mol | Overall binding is spontaneous and favorable. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique for studying the kinetics of molecular interactions. nih.govspringernature.comrouken.bio In a typical SPR experiment for a small molecule like this compound, the target protein is immobilized on the surface of a sensor chip. nih.govspringernature.com A solution containing the small molecule (the analyte) is then flowed over the chip surface.
Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response in resonance units (RU). nih.gov The resulting sensorgram provides a wealth of kinetic information: nih.gov
Association Rate Constant (kₐ or kₒₙ): Measures how quickly the ligand binds to the target.
Dissociation Rate Constant (kₑ or kₒff): Measures how quickly the ligand-target complex dissociates.
Equilibrium Dissociation Constant (Kₑ): The ratio of kₑ/kₐ, which provides a measure of the binding affinity.
SPR is highly valuable for screening compounds, characterizing binding specificity, and providing detailed kinetic data that is complementary to the thermodynamic information from ITC. rouken.bionih.gov The dissociation rate, in particular, is a critical parameter for predicting the duration of a compound's effect in a biological system.
| Parameter | Symbol | Hypothetical Value | Information Provided |
|---|---|---|---|
| Association Rate | kₐ (M⁻¹s⁻¹) | 2.5 x 10⁵ | Rate of complex formation. |
| Dissociation Rate | kₑ (s⁻¹) | 4.0 x 10⁻³ | Rate of complex decay; indicates stability. |
| Dissociation Constant | Kₑ (nM) | 160 nM | Overall binding affinity (kₑ/kₐ). |
Chromatographic Methods for Purity and Reaction Monitoring in Research Synthesis
In the synthesis of this compound and its complexes, chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the ultimate assessment of the purity of the final products. The two most prominently used methods in this context are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques offer complementary information, with TLC providing a rapid, qualitative assessment, while HPLC delivers precise quantitative data.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a fundamental and widely used technique for qualitatively monitoring the progress of the synthesis of this compound. Its simplicity, speed, and low cost make it an ideal choice for frequent checks on the status of a reaction mixture. In a typical synthesis, such as a Conrad-Limpach reaction to form the quinolin-4-ol core, TLC can be used to track the consumption of the starting materials (e.g., a substituted aniline (B41778) and a β-ketoester) and the appearance of the desired product.
The progress is visualized by spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system. The choice of eluent is critical for achieving good separation of the components. For quinoline derivatives, mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) are commonly employed. The separated spots are then visualized, often under UV light, where the fluorescent nature of many quinoline compounds can aid in their detection nih.gov.
By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product (if available), a researcher can determine if the reaction is complete, or if further reaction time or addition of reagents is necessary. The relative retention factor (Rf) values of the spots provide a good indication of the different components in the mixture.
Table 1: Illustrative TLC Data for the Synthesis of this compound
| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Observations |
| Starting Material 1 (e.g., 4-Bromoaniline) | 0.65 | Spot diminishes over time. |
| Starting Material 2 (e.g., Ethyl 3-oxohexanoate) | 0.80 | Spot diminishes over time. |
| Intermediate (Schiff base) | 0.50 | Appears and then diminishes. |
| This compound | 0.35 | Product spot appears and intensifies. |
This table is interactive. Click on the headers to sort the data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of the components in a mixture. In the context of this compound research, HPLC is the gold standard for determining the purity of the synthesized compound. It offers high resolution and sensitivity, allowing for the detection of even minor impurities.
A typical HPLC setup for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (often with a pH modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the quinoline core exhibits strong absorbance.
The result of an HPLC analysis is a chromatogram, which is a plot of the detector response versus time. The time at which a component elutes from the column is known as its retention time (tR), and the area under the peak is proportional to its concentration. The purity of the this compound sample is typically determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram. For novel quinoline derivatives, HPLC methods are often developed to ensure accurate purity assessment mdpi.com.
Table 2: Representative HPLC Data for Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.54 | 15,234 | 0.35 | Impurity 1 |
| 2 | 4.89 | 4,325,678 | 99.52 | This compound |
| 3 | 5.71 | 5,689 | 0.13 | Impurity 2 |
This table is interactive. You can filter the data by entering values in the search boxes below each header.
Future Research Directions and Uncharted Avenues for 6 Bromo 2 Propylquinolin 4 Ol
Design of Next-Generation Molecular Modulators Based on the Scaffold
The 6-Bromo-2-propylquinolin-4-ol scaffold presents a valuable starting point for the design of novel molecular modulators with a wide range of potential therapeutic applications. The quinolin-4-one moiety is a well-established pharmacophore found in numerous bioactive compounds. nih.gov Future research could focus on leveraging this scaffold to develop potent and selective inhibitors or activators of various biological targets.
Key research directions include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure can provide crucial insights into its biological activity. This could involve altering the length and branching of the alkyl chain at the 2-position, substituting the bromine atom at the 6-position with other halogens or functional groups, and introducing substituents at other positions on the quinoline (B57606) ring.
Target Identification and Validation: High-throughput screening of a library of derivatives against a panel of biological targets, such as kinases, proteases, and GPCRs, could identify novel therapeutic applications. Once a target is identified, further studies would be necessary to validate its role in disease and the mechanism of action of the compound.
Optimization of Pharmacokinetic Properties: To be a viable drug candidate, a molecule must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. Future research should focus on optimizing the pharmacokinetic profile of this compound derivatives to enhance their drug-likeness.
A hypothetical SAR study could explore the impact of modifications on a specific biological activity, as illustrated in the table below.
| Compound | R1 (Position 2) | R2 (Position 6) | R3 (Position 8) | Biological Activity (IC50, µM) |
| This compound | Propyl | Br | H | [Example Value] |
| Derivative 1 | Ethyl | Br | H | [Example Value] |
| Derivative 2 | Isopropyl | Br | H | [Example Value] |
| Derivative 3 | Propyl | Cl | H | [Example Value] |
| Derivative 4 | Propyl | Br | OCH3 | [Example Value] |
Application in Advanced Chemical Biology Tools
The unique structure of this compound makes it an attractive candidate for the development of chemical biology tools to probe and understand complex biological processes. nih.gov These tools can provide valuable insights into protein function, cellular pathways, and disease mechanisms.
Potential applications in this area include:
Fluorescent Probes: The quinoline ring system is known to exhibit fluorescent properties. nih.gov By conjugating this compound to a fluorophore or by modifying its structure to enhance its intrinsic fluorescence, it could be developed into a probe for imaging specific cellular components or processes.
Affinity-Based Probes: The bromine atom on the scaffold can serve as a handle for the attachment of affinity tags or photoreactive groups. This would enable the development of probes for target identification and validation through techniques such as affinity chromatography and photo-affinity labeling.
Activity-Based Probes: By incorporating a reactive group that can covalently bind to the active site of a target enzyme, this compound could be converted into an activity-based probe. These probes are powerful tools for studying enzyme function and for identifying novel enzyme inhibitors.
Exploration of Polypharmacology and Off-Target Interactions in Research Contexts
Polypharmacology, the ability of a single compound to interact with multiple targets, is a growing area of interest in drug discovery. nih.gov While often viewed as a source of side effects, understanding a compound's polypharmacology can also lead to the discovery of new therapeutic applications and provide a more complete picture of its biological effects.
Future research in this area could involve:
Broad Target Profiling: Screening this compound and its derivatives against a large and diverse panel of biological targets can reveal its polypharmacological profile. This can be achieved through a combination of in vitro assays and computational approaches.
Target Deconvolution: For compounds that exhibit a desired phenotype in cell-based assays, identifying the specific targets responsible for this effect is crucial. Target deconvolution strategies, such as chemical proteomics and genetic approaches, can be employed to elucidate the mechanism of action.
Systems Biology Approaches: Integrating polypharmacology data with other 'omics' data, such as genomics, proteomics, and metabolomics, can provide a systems-level understanding of how this compound and its derivatives impact cellular networks.
Integration with High-Throughput Screening Platform Development for Related Compounds
High-throughput screening (HTS) is a powerful tool for the discovery of new bioactive compounds. nih.gov The development of robust and efficient HTS assays is essential for exploring the chemical space around the this compound scaffold.
Future efforts in this area could focus on:
Assay Development and Miniaturization: Developing and optimizing cell-based and biochemical assays that are amenable to HTS is a key first step. Miniaturizing these assays to 384- or 1536-well formats can significantly increase throughput and reduce costs.
Library Design and Synthesis: The design and synthesis of a focused library of compounds based on the this compound scaffold is crucial for effective HTS campaigns. The library should be designed to explore a wide range of chemical space around the core structure.
Data Analysis and Hit Triage: HTS campaigns generate large amounts of data that require sophisticated data analysis tools for hit identification and prioritization. The development of computational tools for data analysis and hit triage will be essential for identifying the most promising compounds for further development.
The table below outlines a potential HTS workflow for compounds related to this compound.
| Stage | Description | Key Technologies |
| Assay Development | Design and validation of a robust and sensitive assay. | Fluorescence, Luminescence, Absorbance |
| Library Synthesis | Parallel synthesis of a focused library of derivatives. | Automated synthesis platforms |
| High-Throughput Screen | Screening of the library against the target of interest. | Robotic liquid handling systems |
| Hit Confirmation | Confirmation of the activity of primary hits. | Dose-response analysis |
| Hit-to-Lead | Optimization of the potency, selectivity, and pharmacokinetic properties of confirmed hits. | Medicinal chemistry, in vitro and in vivo models |
Potential for Material Science Applications (e.g., Luminescent Probes, Sensors, if applicable to quinoline derivatives)
The photophysical properties of the quinoline scaffold suggest that this compound and its derivatives could have applications in materials science. nih.gov The presence of the bromine atom and the potential for further functionalization open up possibilities for creating novel materials with unique optical and electronic properties.
Potential research directions in this area include:
Luminescent Probes and Sensors: As mentioned previously, quinoline derivatives can be fluorescent. By designing molecules that exhibit changes in their fluorescence properties in response to specific analytes, it may be possible to develop luminescent probes and sensors for a variety of applications, including environmental monitoring and medical diagnostics.
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some quinoline derivatives make them suitable for use in OLEDs. Future research could explore the potential of this compound derivatives as emissive materials or host materials in OLED devices.
Nonlinear Optical Materials: The extended π-system of the quinoline ring suggests that these compounds may exhibit nonlinear optical (NLO) properties. Further investigation into the NLO properties of this compound derivatives could lead to their use in applications such as optical switching and frequency conversion.
Mechanistic Investigations into Novel Biological Interactions Identified Through Screening
The identification of novel biological activities for this compound derivatives through screening campaigns is only the first step. A thorough understanding of the mechanism of action at the molecular level is essential for their further development as therapeutic agents or research tools. rsc.org
Future mechanistic studies could involve:
Biochemical and Biophysical Assays: Once a target is identified, a variety of biochemical and biophysical techniques can be used to characterize the interaction between the compound and the target. These techniques can provide information on binding affinity, kinetics, and the mode of inhibition or activation.
Structural Biology: Determining the three-dimensional structure of the compound bound to its target can provide invaluable insights into the molecular basis of its activity. X-ray crystallography and cryo-electron microscopy are powerful techniques for this purpose.
Cellular and In Vivo Studies: To understand the biological effects of the compound in a more physiological context, it is essential to conduct studies in cells and in animal models of disease. These studies can provide information on the compound's efficacy, toxicity, and mechanism of action in a living system.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-Bromo-2-propylquinolin-4-ol?
- Methodology : Begin with quinoline scaffold modification via cyclocondensation or halogenation. For bromination, consider electrophilic substitution using bromine in acetic acid or a brominating agent (e.g., NBS). Introduce the propyl group via Friedel-Crafts alkylation or nucleophilic substitution of a pre-functionalized intermediate. Purify intermediates via column chromatography and confirm structures using -NMR and mass spectrometry.
- Reference : Analogous methods for 6-amino-2-methylquinolin-4-ol derivatives involve reactions with phthalic anhydride or thioureas under reflux conditions .
Q. How can the crystal structure of this compound be determined?
- Methodology : Use single-crystal X-ray diffraction. Collect intensity data with a diffractometer, solve the structure via direct methods (e.g., SHELXT ), and refine with SHELXL . Account for heavy atoms (Br) using anisotropic displacement parameters. Validate the structure with R-factors and check for disorders using tools like PLATON.
- Reference : SHELXL is optimized for small-molecule refinement, including handling halogen atoms .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Conduct cytotoxicity assays (e.g., MTT/PrestoBlue) on cancer cell lines. For antimicrobial activity, use broth microdilution to determine MIC values. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.
- Reference : Quinoline derivatives are often screened against microbial or cancer targets due to their heterocyclic bioactivity .
Advanced Research Questions
Q. How can substituent effects on biological activity be systematically analyzed?
- Methodology : Synthesize analogs by varying the bromo and propyl groups (e.g., replacing Br with Cl or altering alkyl chain length). Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity data from dose-response assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target proteins.
- Reference : Structure-activity relationship (SAR) studies on similar quinolines highlight the role of halogen and alkyl groups .
Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines?
- Methodology : For twinned or high-resolution data, employ twin refinement in SHELXL . Use the Rint and CC1/2 metrics to assess data quality. Cross-validate with spectroscopic data (e.g., -NMR) to confirm molecular conformation.
- Reference : SHELXL’s robustness in handling challenging datasets is well-documented .
Q. How to design heterocyclization reactions for functionalizing the quinoline core?
- Methodology : React the 4-hydroxy group with electrophiles (e.g., bromoacetophenone) under basic conditions (e.g., NaOAc/EtOH) to form thiazolidinone or thiazole derivatives. Monitor reaction progress via TLC and isolate products using recrystallization.
- Reference : Thiourea derivatives of 6-aminoquinolines undergo cyclization to form bioactive heterocycles .
Q. How to address discrepancies in biological activity across studies?
- Methodology : Perform meta-analysis of published data, focusing on assay conditions (e.g., cell line variability, compound purity). Replicate experiments under standardized protocols and use statistical tools (e.g., Bland-Altman plots) to identify systematic biases.
- Reference : Contradiction analysis frameworks emphasize reproducibility checks and contextual factors .
Data Presentation Example
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–217°C (decomp.) | Differential Scanning Calorimetry |
| -NMR (DMSO-d6) | δ 8.21 (s, 1H, OH), 2.91 (t, 2H) | Bruker 400 MHz |
| IC50 (HeLa cells) | 12.3 ± 1.5 μM | MTT assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

